

Comparative Profiling Guide: 3-Formyl-N-methylbenzamide in Covalent Fragment Screening

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 3-Formyl-N-methylbenzamide

CAS No.: 183739-65-3

Cat. No.: B065449

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Executive Summary & Product Positioning

3-Formyl-N-methylbenzamide (CAS: 183739-65-3) is a reversible covalent fragment containing a benzamide pharmacophore (poly-pharmacology across PARP, TRPC channels, and kinases) and a reactive formyl (-CHO) warhead. Unlike standard inhibitors (e.g., 3-Aminobenzamide) that rely solely on hydrogen bonding, this compound is used to probe lysine-proximal binding pockets via Schiff base formation.

Primary Application:

- Target: Mapping nucleophilic lysine residues in ATP/NAD⁺ binding pockets (e.g., PARP1, Kinases).
- Mechanism: Reversible covalent tethering (Imine formation).
- Status: Chemical Probe / Building Block (Not a marketed therapeutic).

Comparison Matrix: 3-Formyl-N-methylbenzamide vs. Alternatives

Feature	3-Formyl-N-methylbenzamide	3-Methyl-N-methylbenzamide	3-Aminobenzamide	Acrylamide Analogs
Role	Reactive Probe (Reversible)	Negative Control (Inert)	Standard Inhibitor (Non-covalent)	Covalent Warhead (Irreversible)
Binding Mode	H-bond + Schiff Base (Imine)	H-bond / Van der Waals	H-bond Network	Michael Addition (Cys/Lys)
Reversibility	High (Hydrolysis sensitive)	N/A (Equilibrium binding)	High (Equilibrium binding)	Low (Permanent adduct)
Cross-Reactivity Risk	Moderate (Surface Lysines)	Low (Stereo-specific only)	Low (Class-specific)	High (If not tuned)
Detection	Mass Spec (Reductive amination)	X-ray / NMR	Activity Assays	Mass Spec (Intact)

Mechanism of Action & Cross-Reactivity Logic

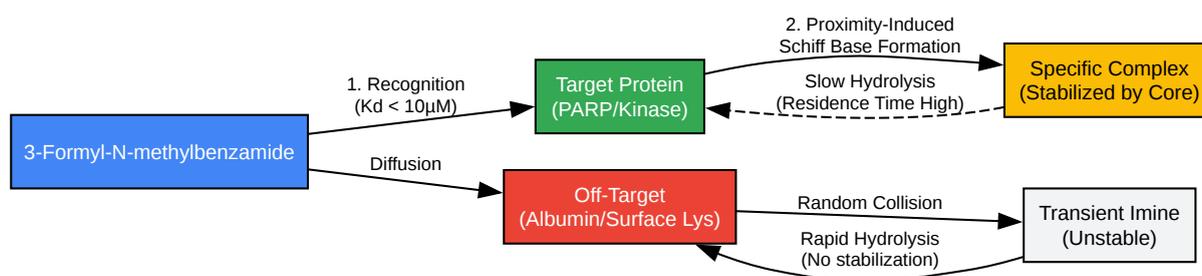
To understand cross-reactivity, one must distinguish between pharmacological specificity (benzamide core binding) and chemical promiscuity (aldehyde reactivity).

The Dual-Binding Mechanism

- Recognition: The N-methylbenzamide core mimics the nicotinamide moiety of NAD⁺, directing the molecule to the catalytic cleft of enzymes like PARP1/2 or the hinge region of certain kinases.
- Ligation: The 3-formyl group reacts with a nearby non-catalytic Lysine (-amino group) to form an imine (Schiff base).

Cross-Reactivity Risk: The aldehyde group is electrophilic. If the benzamide core does not bind tightly, the aldehyde may non-specifically label exposed lysines on high-abundance proteins

(e.g., Albumin, Hemoglobin), leading to false positives in phenotypic screens.



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Figure 1: Kinetic selectivity mechanism. The benzamide core anchors the probe, increasing the local concentration of the aldehyde near the target lysine, favoring specific imine formation over random off-target labeling.

Experimental Protocols for Cross-Reactivity Profiling

Protocol A: Differential Scanning Fluorimetry (DSF) Shift Assay

Purpose: To distinguish specific binding (T_m shift) from non-specific protein destabilization.

Reagents:

- Target Protein (e.g., PARP1 catalytic domain), 5 μ M.
- Control Protein (e.g., BSA or Lysozyme), 5 μ M.
- Compound: **3-Formyl-N-methylbenzamide** (test) vs. 3-Methyl-N-methylbenzamide (control).
- Dye: SYPRO Orange (5000x stock).

Workflow:

- Preparation: Dilute protein to 5 μM in HEPES buffer (pH 7.5). Note: Avoid TRIS or primary amine buffers as they quench the aldehyde.
- Incubation: Add compound (10 μM , 50 μM , 100 μM) to protein. Incubate for 30 min at RT to allow Schiff base equilibrium.
- Melt: Ramp temperature from 25°C to 95°C (1°C/min) in a qPCR machine.
- Analysis:
 - Specific Hit: Significant
($>3^\circ\text{C}$) on Target; Negligible shift on BSA.
 - Promiscuous Reactor: Significant
or destabilization (negative shift) on both Target and BSA.

Protocol B: Intact Protein Mass Spectrometry (Covalent Validation)

Purpose: To confirm stoichiometry and reversibility of the covalent bond.

Methodology: The imine bond is reversible and hydrolytically unstable during standard LC-MS. You must "trap" the complex using a reducing agent.

Step-by-Step:

- Incubation: Mix Protein (10 μM) + Compound (100 μM) in PBS (pH 7.4). Incubate 1 hr.
- Trapping (Critical): Add NaCNBH_3 (Sodium cyanoborohydride, 5 mM final). Incubate 30 min.
 - Mechanism:[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) Reduces the reversible Imine (C=N) to a stable Amine (C-N).
- Desalting: Pass through a Zeba spin column to remove excess reagent.
- MS Analysis: Inject on Q-TOF or Orbitrap.

- Expected Mass Shift: +147.1 Da (MW of probe) - 16 Da (Oxygen lost) + 2 Da (Reduction) = +133 Da approx. (Exact mass depends on reduction mechanism).
- Cross-Reactivity Check: Look for multiple adducts (+2x, +3x). A "clean" inhibitor shows a single +1 shift (1:1 stoichiometry).

Protocol C: Washout Recovery Assay (Reversibility)

Purpose: To demonstrate that the compound is not a permanent alkylator (unlike acrylamides).

- Treat cells/enzyme with 10x IC50 of **3-Formyl-N-methylbenzamide** for 2 hours.
- Wash 3x with large volume of buffer (or media).
- Measure Activity immediately and at 1, 4, and 24 hours.
 - Result: Activity should recover relatively quickly (hours) as the imine hydrolyzes upon dilution.
 - Control: Acrylamide analog treated samples will not recover activity (requires new protein synthesis).

Technical Specifications & Handling

Stability & Storage

- Oxidation Risk: The formyl group is susceptible to air oxidation to carboxylic acid (3-carboxy-N-methylbenzamide), which is inactive as a covalent probe.
- Storage: Store neat at -20°C under Nitrogen/Argon.
- Solvent: Dissolve in anhydrous DMSO. Do not store in alcohols (forms acetals) or amine-containing buffers (forms imines).

Toxicity Profile (GHS Classifications)

- H315/H319: Causes skin and serious eye irritation.
- H335: May cause respiratory irritation.

- Note: As a reactive aldehyde, it is a potential sensitizer. Handle in a fume hood.

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